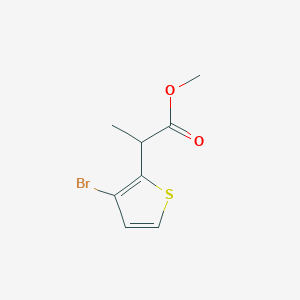

Methyl 2-(3-bromothiophen-2-YL)propanoate

CAS No.:

Cat. No.: VC17818711

Molecular Formula: C8H9BrO2S

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrO2S |

|---|---|

| Molecular Weight | 249.13 g/mol |

| IUPAC Name | methyl 2-(3-bromothiophen-2-yl)propanoate |

| Standard InChI | InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |

| Standard InChI Key | NKGRZZUHORWDQT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=CS1)Br)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing sulfur—with a bromine atom at the 3-position and a methyl propanoate group at the 2-position . The ester moiety (–COOCH₃) introduces polarity, while the bromine atom enhances electrophilicity, making the molecule amenable to cross-coupling reactions. The spatial arrangement of substituents is critical for its electronic properties, as evidenced by comparisons to analogs such as methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, where bromine positioning alters conjugation and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1507804-79-6 |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.13 g/mol |

| Functional Groups | Thiophene, Bromine, Ester |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 3-bromothiophene-2-propanoic acid using methanol under acidic conditions. A typical procedure involves:

-

Acid Activation: Treating 3-bromothiophene-2-propanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

-

Esterification: Reacting the acyl chloride with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester .

-

Purification: Isolation via recrystallization or column chromatography to achieve >95% purity .

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize reaction efficiency and minimize byproducts. Key considerations include:

-

Catalyst Selection: Lewis acids like ZnCl₂ enhance esterification rates .

-

Solvent Systems: Dichloromethane or toluene are preferred for their low polarity and ease of removal .

Table 2: Synthetic Comparison with Analogous Compounds

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes facile substitution reactions. For example:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives, valuable in polymer synthesis .

-

Amination: Reaction with ammonia or primary amines produces amino-thiophene analogs, intermediates in drug development .

Ester Hydrolysis

Under basic conditions (e.g., NaOH in aqueous ethanol), the ester hydrolyzes to 3-bromothiophene-2-propanoic acid, a precursor for further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. For instance:

-

Antimicrobial Agents: Brominated thiophenes exhibit activity against Gram-positive bacteria .

-

Kinase Inhibitors: Ester derivatives are progenitors of compounds targeting tyrosine kinases in cancer therapy .

Materials Science

Incorporation into conjugated polymers enhances electron mobility in organic field-effect transistors (OFETs) . The bromine atom also facilitates post-polymerization modifications via cross-coupling.

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume